![molecular formula C27H24N2O5S2 B2745196 ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate CAS No. 392290-15-2](/img/structure/B2745196.png)

ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

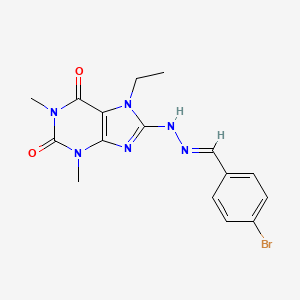

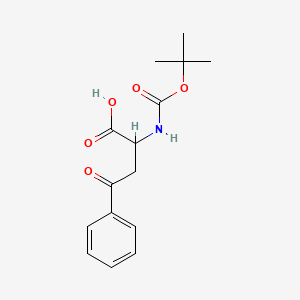

Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate is a complex organic compound. It has a molecular formula of C27H24N2O5S2, an average mass of 520.620 Da, and a monoisotopic mass of 520.112671 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene ring, a benzoyl group, a sulfamoyl group, and an ethyl ester group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The compound has a predicted melting point of 203.90° C, a predicted boiling point of 520.4° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.61 .Aplicaciones Científicas De Investigación

Synthetic Utility and Antimicrobial Evaluation

Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a related intermediate, has been utilized in synthesizing different fused and polyfunctional substituted thiophenes. These compounds exhibit promising antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Novel Compound Synthesis for Antimicrobial Activity

Further research into the synthesis of new thieno[2,3-d]pyrimidines from ethyl 2-aminothiophene derivatives has indicated that some of these compounds possess excellent inhibitory activities against various plant and grass species, suggesting their potential use in agricultural applications (Wang, Zheng, Liu, & Chen, 2010).

Anti-allergy and Dyeing Applications

Another study found that certain thiophene derivatives exhibit weak anti-allergy activity, comparable to theophylline, and could potentially be used in developing new anti-allergic medications (Leistner, Gütschow, Wagner, Grupe, & Böhme, 1988). Additionally, thiophene derivatives have been applied in creating novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating good levelness and fastness properties on the fabric, although with noted poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Peptide Synthesis and Antimicrobial Agents

In peptide synthesis, the 2-(p-nitrophenylthio)ethyl group has been used for carboxyl-group protection, offering an alternative method with certain advantages over previous approaches (Amaral, 1969). Moreover, new quinazolines synthesized from related compounds have shown potential as antimicrobial agents against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Propiedades

IUPAC Name |

ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5S2/c1-3-34-27(31)25-23(18-24(35-25)19-10-6-4-7-11-19)28-26(30)20-14-16-22(17-15-20)36(32,33)29(2)21-12-8-5-9-13-21/h4-18H,3H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKQTGDPUHELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)

![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)

![2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2745117.png)

![2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2745120.png)

![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2745124.png)

![2-{[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid](/img/structure/B2745129.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)

![3-(12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)benzenesulfonyl fluoride](/img/structure/B2745133.png)